2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride
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Overview
Description
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its molecular formula C4H10Cl3N and a molecular weight of 178.49 g/mol . This compound is typically found as a white to beige crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves the reaction of diethanolamine with thionyl chloride. The process is carried out by dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at a temperature below 0°C. The reaction mixture is maintained at -4 to 6°C during the addition . After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C until crystallization occurs. The crystals are then dissolved in anhydrous ethanol, filtered, and dried to obtain the final product with a yield of approximately 76% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride has several applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is studied for its potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic centers, leading to the modification of proteins and nucleic acids. This interaction can disrupt normal cellular functions and is the basis for its use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound shares structural similarities and is also used in organic synthesis and medicinal chemistry.
2-Chloroethylamine hydrochloride: Another related compound used in the synthesis of various organic molecules.
2-Bromoethylamine hydrobromide: Similar in structure and used for similar applications in organic synthesis.
Uniqueness
2-(Bis-(2-chloroethyl)amino)propiophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable crystalline structures and its solubility in water make it particularly useful in various industrial and research applications.
Properties
CAS No. |
102517-23-7 |
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Molecular Formula |
C13H18Cl3NO |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-11(16(9-7-14)10-8-15)13(17)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
InChI Key |
RLRXPSCOCWCXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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